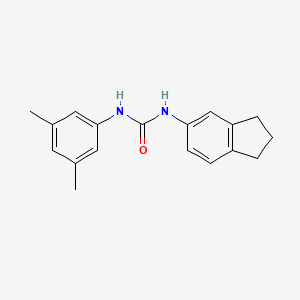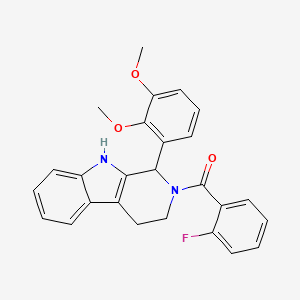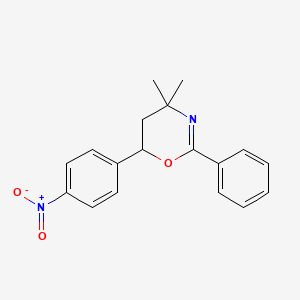
6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune function. CP-690,550 has shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
CP-690,550 selectively targets 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, which is predominantly expressed in immune cells. By inhibiting 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, CP-690,550 reduces the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interferon-gamma. This leads to a reduction in the activation and proliferation of immune cells, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the symptoms of autoimmune diseases, such as joint pain and inflammation in patients with rheumatoid arthritis. It has also been shown to improve skin lesions in patients with psoriasis. Additionally, CP-690,550 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CP-690,550 is its high selectivity for 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, which reduces the risk of off-target effects. However, its potency and selectivity may also pose a limitation, as it may require higher doses to achieve therapeutic effects. Additionally, the use of CP-690,550 may be limited by the potential for immunosuppression, which can increase the risk of infections.
Direcciones Futuras
Future research on CP-690,550 may focus on its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further studies may investigate the optimal dosing and administration of CP-690,550 to maximize its therapeutic effects while minimizing the risk of adverse effects. Finally, research may also explore the potential for combination therapy with other immunomodulatory agents to enhance the efficacy of CP-690,550.
Métodos De Síntesis
CP-690,550 can be synthesized through a multi-step process that involves the condensation of 2-amino-5-chlorobenzoic acid with piperidine-4-sulfonyl chloride, followed by cyclization with phosgene. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to effectively inhibit 6-chloro-7-(1-piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one activity, leading to a reduction in the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
6-chloro-7-piperidin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c14-9-6-10-11(20-8-13(17)15-10)7-12(9)21(18,19)16-4-2-1-3-5-16/h6-7H,1-5,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFJWFBRPFVCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)OCC(=O)N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4963397.png)

![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B4963417.png)
![5-(4-methoxyphenyl)-N-2-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963425.png)
![N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B4963435.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B4963461.png)
![methyl 2-{[3-(5-bromo-2-ethoxyphenyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4963463.png)
![1-({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B4963468.png)
![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4963484.png)